molecular formula C21H24N2O B2990802 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-phenylpropanamide CAS No. 1396803-41-0

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-phenylpropanamide

Cat. No.: B2990802
CAS No.: 1396803-41-0
M. Wt: 320.436
InChI Key: KXOICOYRELXXTJ-UHFFFAOYSA-N
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Description

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-phenylpropanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 3-phenyl group and a 4-(benzyl(methyl)amino)but-2-yn-1-yl chain.

Properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c1-23(18-20-12-6-3-7-13-20)17-9-8-16-22-21(24)15-14-19-10-4-2-5-11-19/h2-7,10-13H,14-18H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOICOYRELXXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNC(=O)CCC1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-phenylpropanamide, also known as compound 1396890-51-9, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C19H24N2
  • Molecular Weight : 292.41 g/mol
  • IUPAC Name : this compound

This structure includes a butynyl chain, which is significant for its biological interactions.

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has been investigated for its ability to inhibit certain viral proteases, which are crucial for viral replication. The compound demonstrated promising activity against rhinoviruses in vitro, showcasing an effective inhibition profile with an IC50 value in the low micromolar range .

Antinociceptive Effects

In the context of pain management, this compound has shown antinociceptive properties. In animal models, it was effective in reducing pain responses associated with neuropathic conditions, suggesting its potential as a therapeutic agent for chronic pain management. The mechanism appears to involve modulation of sigma receptors, which play a role in pain perception .

The biological activity of this compound can be attributed to several mechanisms:

  • Protease Inhibition : By inhibiting viral proteases, the compound interferes with the viral life cycle, preventing replication.
  • Sigma Receptor Modulation : The interaction with sigma receptors may enhance its analgesic effects, providing relief from neuropathic pain.
  • Cellular Uptake and Metabolism : Studies indicate favorable pharmacokinetic properties, including good absorption and distribution in biological systems .

Research Findings and Case Studies

A comprehensive review of literature reveals various studies focusing on the biological activity of this compound:

StudyFocusFindings
Antiviral ActivityDemonstrated effective inhibition of rhinovirus proteases with low cytotoxicity.
Pain ManagementInduced significant reduction in mechanical allodynia in neuropathic pain models.
PharmacokineticsShowed good absorption and low toxicity profiles in preliminary studies.

Case Study: Antiviral Efficacy

In a study published in Organic & Biomolecular Chemistry, researchers synthesized derivatives of this compound and evaluated their antiviral efficacy. The results indicated that certain modifications to the structure enhanced potency against viral targets while maintaining low cytotoxicity levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Analogues with Propanamide Backbones
  • Compound 23/24 (): (S)-N-(4-(1H-Tetrazol-5-yl)phenyl)-2-(3-(6-chloro-2-oxo-1,2-dihydroquinolin-3-yl/4-yl)propanamido)-3-phenylpropanamide. Key Differences:
  • Substituted with a tetrazolylphenyl group and quinolinone moiety, enhancing hydrogen-bonding capacity.
  • The 6-chloro-2-oxoquinolinyl group may confer distinct electronic properties compared to the target compound’s benzyl(methyl)amino-alkyne chain. Synthesis: Uses DMF solvent and HPLC purification, suggesting similarities in solubility and purification challenges .
  • N-(4-Benzoylphenyl)-2-methylpropanamide ():

    • Key Differences:
  • Lower molecular weight (267.32 g/mol vs. ~350–400 g/mol estimated for the target compound).
    • Implications: Reduced steric hindrance may improve bioavailability but limit target specificity .
2.2 Compounds with Alkyne or Aminoalkyne Chains
  • 10-C10 (): N-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-N,N-dimethyl-10-((1,2,3,4-tetrahydroacridin-9-yl)amino)decan-1-aminium bromide. Key Differences:
  • Replaces the benzyl(methyl)amino group with a dihydroisoxazolyloxy moiety.
  • Incorporates a tetrahydroacridinamine group, a known cholinesterase inhibitor pharmacophore. Activity: Demonstrated cholinesterase inhibition, suggesting the alkyne chain’s role in modulating enzyme interaction .
2.3 Hydroxamic Acid Derivatives ()
  • Examples: N-(4-chlorophenyl)-3-cyclopentyl-N-hydroxypropanamide (7), N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8).
  • Key Differences:
    • Hydroxamic acid (-CONHOH) instead of propanamide (-CONHR) functional group.
    • Chlorophenyl substituents enhance electrophilicity and antioxidant activity.
  • Activity: These compounds exhibit radical scavenging (DPPH assay) and lipid peroxidation inhibition, highlighting the role of substituents in redox activity .
2.4 Crystalline Structural Analogues ()
  • Example: 2-[N-(4-{4-[(2-Hydroxy-5-methoxybenzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol.
  • Key Differences: V-shaped geometry with dihedral angles of 78.11° between aromatic planes. Exists in enol-imine tautomeric form, stabilized by O–H···N hydrogen bonds.
  • Implications: The target compound’s linear alkyne chain may preclude similar packing interactions, affecting solubility and crystallinity .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity Reference
Target Compound ~C₂₁H₂₃N₂O (est.) ~350–400 (est.) Benzyl(methyl)amino-alkyne, phenylpropanamide Not available
Compound 23 () C₃₃H₂₇ClN₆O₃ 603.06 Tetrazolylphenyl, 6-chloro-2-oxoquinolinyl Not specified
10-C10 () C₃₀H₄₀BrN₃O 562.57 Dihydroisoxazolyloxy, tetrahydroacridinamine Cholinesterase inhibition
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (8, ) C₁₃H₁₇ClN₂O₂ 268.74 Chlorophenyl, hydroxamic acid Antioxidant (DPPH, β-carotene)
2-[N-(4-{...}phenyl)-carboximidoyl]-4-methoxyphenol () C₂₉H₂₅N₃O₄ 479.53 Methoxybenzylidene, enol-imine Crystalline stability

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-phenylpropanamide?

  • Methodology : The synthesis of structurally related propanamide derivatives often involves coupling reactions in polar aprotic solvents like DMF. For example, tertiary amine intermediates can be reacted with activated esters (e.g., using EDC·HCl and HOBt as coupling agents) to form amide bonds. Purification via reversed-phase HPLC with gradients of acetonitrile/water is critical to isolate the target compound .
  • Key Considerations : Optimize reaction stoichiometry to minimize byproducts, and confirm purity using HPLC (>98%) and mass spectrometry .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

  • Methodology : Employ 1H^1H NMR at high field (e.g., 500 MHz) to distinguish overlapping proton signals. For example, the alkyne proton (but-2-yn-1-yl) may appear as a singlet near δ 2.5–3.0 ppm, while the benzyl(methyl)amino group shows distinct splitting patterns (e.g., δ 3.2–3.8 ppm for N-CH2_2-). Assign peaks using 2D techniques (COSY, HSQC) and compare with analogs like N-(4-aminobut-2-yn-1-yl) derivatives .
  • Validation : Cross-reference chemical shifts with computational predictions (DFT) or crystallographic data .

Advanced Research Questions

Q. What crystallographic strategies elucidate the solid-state conformation and intermolecular interactions of this compound?

  • Methodology : Single-crystal X-ray diffraction (e.g., using a Stoe IPDS diffractometer) with Gaussian absorption correction can resolve bond lengths, angles, and hydrogen-bonding networks. For example, the V-shaped molecular conformation observed in related compounds (e.g., 78.11° dihedral angles between aromatic planes) highlights steric effects from the benzyl group .
  • Analysis : Identify π-π stacking (3.5–4.0 Å interplanar distances) and O–H···N hydrogen bonds (2.6–2.8 Å) to explain crystal packing .

Q. How do stereochemical variations influence biological activity in analogs of this compound?

  • Case Study : In opioid receptor ligands like ohmefentanyl, stereodifferences (e.g., 3R,4S vs. 3S,4R configurations) result in >10,000-fold differences in potency. Use chiral chromatography or asymmetric synthesis to isolate enantiomers, and validate configurations via X-ray crystallography .
  • Activity Correlation : Compare ED50_{50} values (e.g., hot-plate assays in mice) and receptor-binding affinities (Ki_i for μ-opioid receptors) to establish structure-activity relationships (SAR) .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using receptor structures (e.g., μ-opioid receptor PDB: 6DDF). Parameterize the trifluoromethyl group (if present) for enhanced lipophilicity and metabolic stability .
  • Validation : Cross-check docking scores with experimental IC50_{50} values from competitive binding assays (e.g., displacement of DAMGO in GPI/MVD tissue preparations) .

Data Contradiction Analysis

Q. How should discrepancies in biological activity data between in vitro and in vivo studies be addressed?

  • Resolution : Re-evaluate assay conditions (e.g., tissue-specific metabolism in GPI vs. MVD assays) or pharmacokinetic factors (e.g., blood-brain barrier permeability). For example, compounds with high μ-receptor affinity in vitro may show reduced in vivo efficacy due to rapid hepatic clearance .
  • Mitigation : Use isotopic labeling (e.g., 14C^{14}C) to track metabolite formation or employ PK/PD modeling to correlate plasma concentrations with effect-site activity .

Structural and Functional Analogues

Q. What structural modifications enhance metabolic stability while retaining target affinity?

  • Design Strategy : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation. For example, analogs with 4-(trifluoromethyl)benzamide moieties exhibit prolonged half-lives in hepatic microsome assays .
  • Validation : Compare metabolic clearance rates (e.g., t1/2_{1/2} in human liver microsomes) and measure LogP values to assess lipophilicity .

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